3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(3-{[4-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-1-yl)propan-1-one
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Overview
Description
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(3-{[4-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-1-yl)propan-1-one is a synthetic organic compound that belongs to the class of isoxazoles. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a trifluoromethyl group, which is known to enhance the metabolic stability and bioavailability of pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(3-{[4-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-1-yl)propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoxazole Ring: Starting from a suitable precursor, the isoxazole ring can be formed through cyclization reactions.
Introduction of the Pyrrolidine Group: The pyrrolidine moiety can be introduced via nucleophilic substitution reactions.
Attachment of the Trifluoromethyl Pyridine Group: This step often involves coupling reactions using reagents like trifluoromethylpyridine and appropriate catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring.
Reduction: Reduction reactions may target the carbonyl group in the propanone moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyridine and pyrrolidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds with isoxazole rings are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for similar activities.
Medicine
In medicinal chemistry, the compound may be explored for its potential therapeutic effects. The trifluoromethyl group is known to enhance drug-like properties, making it a candidate for drug development.
Industry
In the industrial sector, such compounds can be used in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(3-{[4-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-1-yl)propan-1-one would depend on its specific biological target. Generally, compounds with isoxazole rings can interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Dimethylisoxazol-4-yl)-1-(3-pyrrolidin-1-yl)propan-1-one: Lacks the trifluoromethyl group, which may result in different biological activity.
3-(3,5-Dimethylisoxazol-4-yl)-1-(3-(4-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one: Contains a methyl group instead of a trifluoromethyl group, potentially affecting its pharmacokinetic properties.
Uniqueness
The presence of the trifluoromethyl group in 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(3-{[4-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-1-yl)propan-1-one makes it unique among similar compounds. This group is known to enhance the compound’s stability, bioavailability, and binding affinity, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O3/c1-11-15(12(2)27-23-11)3-4-17(25)24-8-6-14(10-24)26-16-9-13(5-7-22-16)18(19,20)21/h5,7,9,14H,3-4,6,8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKUWJXXDZWQHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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